4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
Description
This compound features a pyrrole-2-carboxamide core substituted with a 4-chlorophenyl acetyl group at the 4-position and a 3-(1H-imidazol-1-yl)propyl chain at the carboxamide nitrogen. Its structural complexity arises from the integration of aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-4-2-14(3-5-16)10-18(25)15-11-17(23-12-15)19(26)22-6-1-8-24-9-7-21-13-24/h2-5,7,9,11-13,23H,1,6,8,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVKDWZEBCLMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Imidazole Ring: The imidazole ring can be attached through nucleophilic substitution, where 1-(3-bromopropyl)imidazole reacts with the intermediate product from the previous step.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrole-2-carboxamide Derivatives
Compounds sharing the pyrrole-2-carboxamide scaffold but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl acetyl group (target compound) introduces a stronger electron-withdrawing effect compared to the 4-methoxybenzoyl (electron-donating) and 4-fluorobenzoyl (moderately electron-withdrawing) groups. This may alter electronic properties, affecting binding affinity to targets like enzymes or receptors.
Compounds with Imidazole-Containing Side Chains
The 3-(1H-imidazol-1-yl)propyl side chain is a critical pharmacophore in antifungal and antimicrobial agents. Comparisons include:
- N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2): Replaces pyrrole with a nitrofuran core. Nitrofurans are known for broad-spectrum antimicrobial activity, but the imidazole-propyl chain here may enhance solubility or target specificity compared to traditional nitrofurans .
- N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide: Features a benzimidazole core with a 4-chlorophenoxypropyl chain. The chlorophenyl group here is linked via an ether bond, reducing steric hindrance compared to the acetyl linkage in the target compound .
Biological Activity
4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article examines the compound's synthesis, biological activity, and potential therapeutic implications based on various studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 305.79 g/mol. The presence of the imidazole ring and the pyrrole structure contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrrole and imidazole moieties through cyclization reactions, followed by acylation to introduce the chlorophenylacetyl group.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit the growth of various cancer cell lines by targeting specific pathways such as EGFR and VEGFR2. These pathways are crucial for tumor growth and proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | A549 (Lung Cancer) | 15 | EGFR Inhibition |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | MCF7 (Breast Cancer) | 20 | VEGFR2 Inhibition |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that related compounds exhibit antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymes .
Anti-inflammatory Activity
Inflammatory pathways are also influenced by compounds containing imidazole and pyrrole groups. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of a structurally similar compound in inhibiting tumor growth in vivo. Results demonstrated a significant reduction in tumor size in treated groups compared to controls.
- In vitro Studies : Another study utilized molecular docking simulations to predict interactions between the compound and various biological targets, confirming its potential as an effective inhibitor for cancer-related pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, coupling reactions involving imidazole-containing propylamines (e.g., 3-(1H-imidazol-1-yl)propylamine) with pyrrole-2-carboxamide intermediates can be performed in polar aprotic solvents like DMF at 80–100°C under nitrogen . Evidence from analogous compounds suggests that yields improve when using a 1.2:1 molar ratio of acyl chloride to amine to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity, as shown in similar protocols .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H-NMR in methanol-d₄ can resolve signals for the pyrrole ring (δ 6.8–7.2 ppm), imidazole protons (δ 7.5–8.0 ppm), and the 4-chlorophenyl group (δ 7.3–7.6 ppm) . HRMS with electrospray ionization (ESI) should match the theoretical [M+H]⁺ value (e.g., C₁₉H₁₈ClN₃O₂, calculated 379.1052) within 2 ppm error . IR spectroscopy can further validate carbonyl (1700–1650 cm⁻¹) and amide (3300–3200 cm⁻¹) functionalities .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–8) is recommended. For stability, conduct accelerated degradation studies at 40°C/75% RH over 14 days, monitored via HPLC. Evidence from structurally related compounds indicates that imidazole-containing derivatives are stable in DMSO at –20°C for >6 months but degrade in aqueous solutions at pH >7 due to hydrolysis of the carboxamide group .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the imidazole and 4-chlorophenyl moieties?
- Methodological Answer : SAR studies should focus on modular substitutions. For example:
- Imidazole modification : Replace the imidazole with 1,2,4-triazole to evaluate changes in hydrogen-bonding interactions .
- Chlorophenyl substitution : Introduce electron-withdrawing groups (e.g., –NO₂) or bulky substituents to assess steric and electronic effects on target binding .
Quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) can predict bioavailability, as demonstrated for pyrazole-carboxamide analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound concentration). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for DMSO concentrations (<0.1%).
- Validate target engagement : Employ biophysical methods like surface plasmon resonance (SPR) to measure direct binding affinities .
For example, conflicting IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentrations; repeating assays under uniform ATP levels (1 mM) improves reproducibility .
Q. What in silico approaches are recommended for identifying potential biological targets of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) to screen against databases like ChEMBL or PDB. Focus on targets with conserved binding pockets (e.g., kinases, GPCRs). For instance, docking studies on analogous pyrrole-carboxamides revealed high affinity for tyrosine kinases due to interactions with the hinge region (e.g., hydrogen bonding with Glu694 in Abl1) . Experimental validation via competitive binding assays (e.g., TR-FRET) is critical to confirm predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
